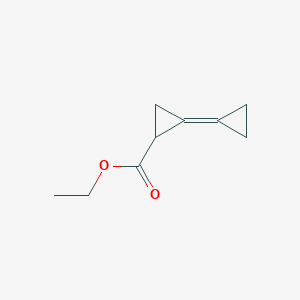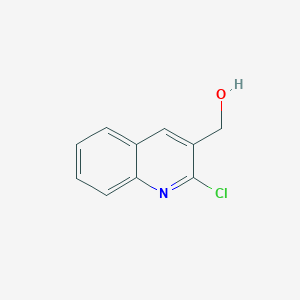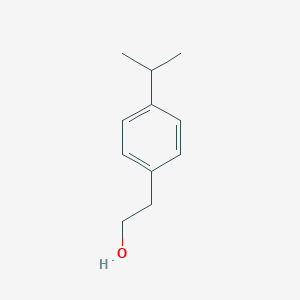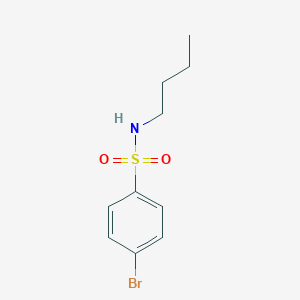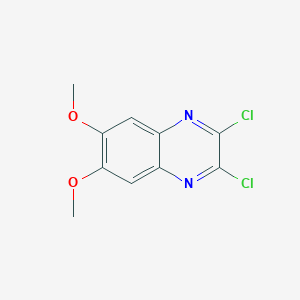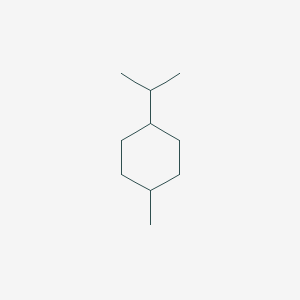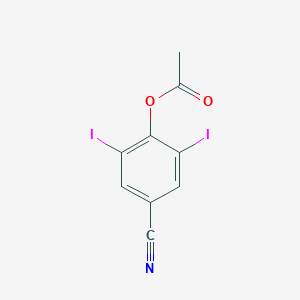
alpha-Cyano-4-hydroxy-3,5-diiodobenzyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Cyano-4-hydroxy-3,5-diiodobenzyl acetate, also known as AHDB, is a chemical compound that has been used in scientific research for various purposes. It is a potent inhibitor of protein tyrosine phosphatases and has been shown to have antitumor activity.
Wirkmechanismus
Alpha-Cyano-4-hydroxy-3,5-diiodobenzyl acetate is a potent inhibitor of protein tyrosine phosphatases. It has been shown to inhibit the activity of several protein tyrosine phosphatases, including PTP1B, SHP-1, and SHP-2. By inhibiting the activity of these enzymes, alpha-Cyano-4-hydroxy-3,5-diiodobenzyl acetate can modulate cellular signaling pathways and affect various cellular processes.
Biochemische Und Physiologische Effekte
Alpha-Cyano-4-hydroxy-3,5-diiodobenzyl acetate has been shown to have antitumor activity in vitro and in vivo. It has also been shown to inhibit the growth of human prostate cancer cells. alpha-Cyano-4-hydroxy-3,5-diiodobenzyl acetate has been shown to modulate cellular signaling pathways and affect various cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
Alpha-Cyano-4-hydroxy-3,5-diiodobenzyl acetate is a potent inhibitor of protein tyrosine phosphatases and has been used as a tool to study the role of these enzymes in cellular signaling pathways. However, alpha-Cyano-4-hydroxy-3,5-diiodobenzyl acetate has some limitations for lab experiments. It is a toxic compound and requires careful handling. It also has poor solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on alpha-Cyano-4-hydroxy-3,5-diiodobenzyl acetate. One direction is to study the potential use of alpha-Cyano-4-hydroxy-3,5-diiodobenzyl acetate as an antitumor agent in vivo. Another direction is to investigate the role of protein tyrosine phosphatases in various cellular processes using alpha-Cyano-4-hydroxy-3,5-diiodobenzyl acetate as a tool. Additionally, further research is needed to optimize the synthesis method of alpha-Cyano-4-hydroxy-3,5-diiodobenzyl acetate and improve its solubility in water.
Synthesemethoden
Alpha-Cyano-4-hydroxy-3,5-diiodobenzyl acetate can be synthesized through a multi-step process. The first step involves the synthesis of 4-hydroxy-3,5-diiodobenzyl alcohol, which is then converted to the corresponding acetate using acetic anhydride and pyridine. The resulting product is then reacted with cyanogen bromide to produce alpha-Cyano-4-hydroxy-3,5-diiodobenzyl acetate.
Wissenschaftliche Forschungsanwendungen
Alpha-Cyano-4-hydroxy-3,5-diiodobenzyl acetate has been used in scientific research for various purposes. It has been shown to have antitumor activity in vitro and in vivo. It has also been shown to inhibit the growth of human prostate cancer cells. alpha-Cyano-4-hydroxy-3,5-diiodobenzyl acetate has been used as a tool to study the role of protein tyrosine phosphatases in cellular signaling pathways.
Eigenschaften
CAS-Nummer |
1689-85-6 |
|---|---|
Produktname |
alpha-Cyano-4-hydroxy-3,5-diiodobenzyl acetate |
Molekularformel |
C9H5I2NO2 |
Molekulargewicht |
412.95 g/mol |
IUPAC-Name |
(4-cyano-2,6-diiodophenyl) acetate |
InChI |
InChI=1S/C9H5I2NO2/c1-5(13)14-9-7(10)2-6(4-12)3-8(9)11/h2-3H,1H3 |
InChI-Schlüssel |
IXJCNATXMBKYKO-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C(C=C(C=C1I)C#N)I |
Kanonische SMILES |
CC(=O)OC1=C(C=C(C=C1I)C#N)I |
Andere CAS-Nummern |
1689-85-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



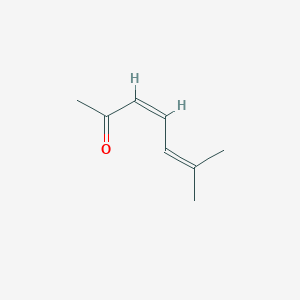
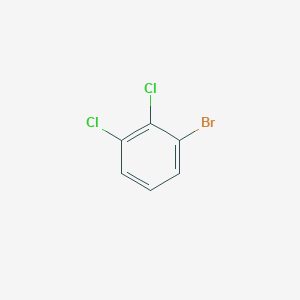
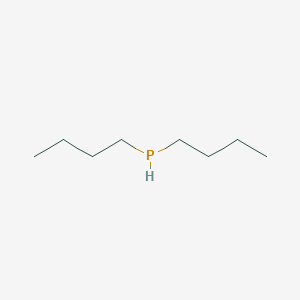
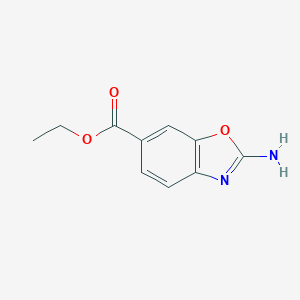
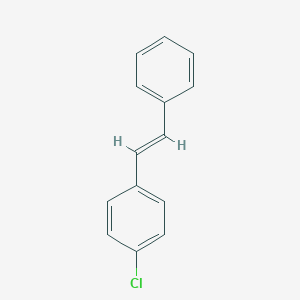
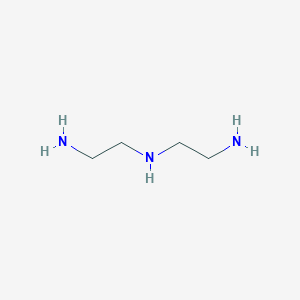
![3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B155797.png)
